REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[Cl:8][C:9]1[C:24]([Cl:25])=[CH:23][C:12]2[C:13](=O)[CH2:14][C:15]3[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=3[S:17][C:11]=2[CH:10]=1.O>C1C=CC=CC=1.[Ti](Cl)(Cl)(Cl)Cl>[Cl:8][C:9]1[C:24]([Cl:25])=[CH:23][C:12]2[C:13]([N:5]3[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]3)=[CH:14][C:15]3[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=3[S:17][C:11]=2[CH:10]=1
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Name
|
|
Quantity
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15 g
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Type
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reactant
|
Smiles
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CN1CCNCC1
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Name
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7,8-dichlorodibenzo(b,f)thiepine-10(11H)-one
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Quantity
|
8.85 g
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Type
|
reactant
|
Smiles
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ClC1=CC2=C(C(CC3=C(S2)C=CC=C3)=O)C=C1Cl
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Name
|
|
Quantity
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75 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
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100 mL
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
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45 mL
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Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Name
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|
Quantity
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3.1 g
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Type
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catalyst
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Smiles
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[Ti](Cl)(Cl)(Cl)Cl
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Type
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CUSTOM
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Details
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while stirring for 28 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed
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Type
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TEMPERATURE
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Details
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cooled
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Type
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FILTRATION
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Details
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The resultant precipitate was filtered
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Type
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WASH
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Details
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washed with benzene and water
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Type
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CUSTOM
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Details
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The benzene layer in the filtrate was separated
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Type
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WASH
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Details
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washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Reaction Time |
28 h |
Name
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|
Type
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product
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Smiles
|
ClC1=CC2=C(C(=CC3=C(S2)C=CC=C3)N3CCN(CC3)C)C=C1Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |